molecular formula C14H18N2OS B8635574 3-(2,6-Dimethylphenyl)-1-ethyl-2-thioxotetrahydropyrimidin-4(1H)-one CAS No. 196794-62-4

3-(2,6-Dimethylphenyl)-1-ethyl-2-thioxotetrahydropyrimidin-4(1H)-one

Cat. No.: B8635574
CAS No.: 196794-62-4
M. Wt: 262.37 g/mol
InChI Key: DJKJOWGWLIGXLU-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)-1-ethyl-2-thioxotetrahydropyrimidin-4(1H)-one is a heterocyclic compound that features a tetrahydropyrimidinone core with a thioxo group and a 2,6-dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)-1-ethyl-2-thioxotetrahydropyrimidin-4(1H)-one typically involves the condensation of 2,6-dimethylphenyl isocyanide with ethyl acetoacetate in the presence of a base, followed by cyclization and thionation steps. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions for several hours

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenyl)-1-ethyl-2-thioxotetrahydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone

    Reduction: Reduction of the thioxo group to a thiol

    Substitution: Electrophilic aromatic substitution on the phenyl ring

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Thiol derivatives

    Substitution: Halogenated phenyl derivatives

Scientific Research Applications

3-(2,6-Dimethylphenyl)-1-ethyl-2-thioxotetrahydropyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities

    Industry: Utilized in the development of novel materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)-1-ethyl-2-thioxotetrahydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The phenyl substituent may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-Dimethylphenyl)-1-ethyl-2-oxotetrahydropyrimidin-4(1H)-one: Similar structure but with an oxo group instead of a thioxo group

    3-(2,6-Dimethylphenyl)-1-methyl-2-thioxotetrahydropyrimidin-4(1H)-one: Similar structure but with a methyl group instead of an ethyl group

Uniqueness

3-(2,6-Dimethylphenyl)-1-ethyl-2-thioxotetrahydropyrimidin-4(1H)-one is unique due to the presence of both the thioxo group and the 2,6-dimethylphenyl substituent. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

196794-62-4

Molecular Formula

C14H18N2OS

Molecular Weight

262.37 g/mol

IUPAC Name

3-(2,6-dimethylphenyl)-1-ethyl-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C14H18N2OS/c1-4-15-9-8-12(17)16(14(15)18)13-10(2)6-5-7-11(13)3/h5-7H,4,8-9H2,1-3H3

InChI Key

DJKJOWGWLIGXLU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(=O)N(C1=S)C2=C(C=CC=C2C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-[3-(2,6-dimethylphenyl)-1-ethyl-thioureido]propionic acid (12 g) was dissolved in acetone (245 mL). Conc. HCl (5 mL) was added and the mixture was heated at reflux for 18 hours. The reaction mixture was evaporated to dryness. The residue was dissolved in methylene chloride (100 mL), and washed with 1N NaOH. The organic phase was dried over anhydrous magnesium sulfate, then evaporated to dryness. The solid was recrystallized from ethyl acetate to give the title compound (5.3 g) as a white solid, m.p. 124°-126° C.
Name
3-[3-(2,6-dimethylphenyl)-1-ethyl-thioureido]propionic acid
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
245 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

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